molecular formula C16H15FN2OS B499101 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

Katalognummer: B499101
Molekulargewicht: 302.4g/mol
InChI-Schlüssel: SWIKWXKXUBDWHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and an amine group attached to the benzothiazole core.

Eigenschaften

Molekularformel

C16H15FN2OS

Molekulargewicht

302.4g/mol

IUPAC-Name

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H15FN2OS/c1-2-20-13-7-8-14-15(9-13)21-16(19-14)18-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI-Schlüssel

SWIKWXKXUBDWHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=C(C=C3)F

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction of the benzothiazole core with a fluorophenylmethyl halide.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the fluorophenyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazoles and fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its benzothiazole core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole
  • 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Uniqueness

6-ethoxy-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.